Sinorphan-d5
Description
Contextualization within Relevant Chemical Classes and Research Domains
Sinorphan-d5 is the isotopically labeled analog of Sinorphan. Sinorphan, also known as ecadotril, is the (S)-enantiomer of racecadotril (B1680418). frontiersin.orgwikipedia.orgnih.gov It belongs to the chemical class of neutral endopeptidase (NEP) inhibitors. frontiersin.orgnewdrugapprovals.orgmedchemexpress.com NEP, also known as neprilysin, is a zinc-dependent metalloprotease that is responsible for the breakdown of a variety of vasoactive peptides, including natriuretic peptides, bradykinin, and enkephalins. medchemexpress.comgoogle.comnih.gov By inhibiting NEP, compounds like Sinorphan prevent the degradation of these peptides, thereby potentiating their physiological effects. newdrugapprovals.orggoogle.com
Sinorphan itself is a prodrug, meaning it is inactive until it is metabolized in the body into its active form, thiorphan (B555922). frontiersin.orgnewdrugapprovals.org The primary research domains for NEP inhibitors such as Sinorphan involve the cardiovascular and renal systems. nih.govresearchgate.net Scientific investigations have explored their potential in conditions like hypertension and heart failure, where the potentiation of natriuretic peptides can lead to vasodilation and natriuresis (sodium excretion), contributing to lower blood pressure and reduced cardiac workload. nih.govcymitquimica.comlcms.cz
Rationale for Deuterium (B1214612) Isotope Labeling (d5) in Research
The substitution of hydrogen atoms with their heavier, stable isotope deuterium (D) is a critical technique in pharmaceutical research. wikipedia.orginformaticsjournals.co.in This process, known as deuteration, creates compounds like this compound that are chemically very similar to their parent molecule but have a greater mass. wikipedia.org This mass difference is the basis for its utility in specific research applications without significantly altering the compound's shape or biological activity in most cases. wikipedia.org The primary reasons for using deuterated compounds in research include the investigation of kinetic isotope effects and their use as internal standards in metabolic stability studies. nih.govresearchgate.net
The replacement of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.in This is because the greater mass of deuterium leads to a lower vibrational frequency and a lower zero-point energy of the C-D bond, meaning more energy is required to break it. portico.org
This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where a chemical reaction that involves the cleavage of a C-H bond as its rate-determining step will proceed more slowly when deuterium is substituted at that position. nih.govportico.org In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these reactions often involve the cleavage of a C-H bond. nih.gov By strategically placing deuterium at a known site of metabolism on a drug molecule, researchers can investigate the mechanisms and rate-limiting steps of its breakdown. A significant KIE (a ratio of the reaction rate of the hydrogen-containing compound to the deuterium-containing compound greater than 1) provides strong evidence that C-H bond cleavage is a key part of the metabolic process. nih.gov
Table 1: Conceptual Illustration of the Deuterium Kinetic Isotope Effect (KIE)
| Parameter | Non-Deuterated Compound (e.g., Sinorphan) | Deuterated Compound (e.g., this compound) | Implication for Research |
| Bond at Metabolic Site | C-H (Carbon-Hydrogen) | C-D (Carbon-Deuterium) | C-D bond is stronger and requires more energy to break. informaticsjournals.co.in |
| Rate of Metabolic Reaction | kH (faster) | kD (slower) | The reaction is slower when the C-D bond must be cleaved. portico.org |
| Kinetic Isotope Effect (KIE = kH/kD) | Not Applicable | > 1 | A value greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolism. nih.gov |
One of the most vital applications of deuterated compounds like this compound is in preclinical metabolic stability studies. researchgate.net These studies are crucial for predicting how a drug will behave in a living organism. nuvisan.com In these experiments, the parent drug (e.g., Sinorphan) is incubated with in vitro systems that mimic the body's metabolic machinery, such as liver microsomes or hepatocytes. evotec.combioivt.com Liver microsomes are subcellular fractions that are rich in Phase I metabolic enzymes like the CYP family. evotec.comgerstel.com
During these assays, this compound serves as an ideal internal standard for quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). scioninstruments.comtexilajournal.comclearsynth.com Because this compound is chemically almost identical to Sinorphan, it behaves similarly during sample extraction and chromatographic separation. scioninstruments.comchromforum.org However, its higher mass allows it to be distinguished from the non-deuterated parent compound by the mass spectrometer. scioninstruments.com By adding a known quantity of this compound to the experimental samples, researchers can accurately quantify the amount of Sinorphan remaining at different time points, thereby determining its rate of metabolism and intrinsic clearance. evotec.comscioninstruments.comclearsynth.com This method corrects for variations in sample handling and instrument response, leading to highly accurate and precise data. lcms.cztexilajournal.comclearsynth.com
Table 2: Components of a Typical In Vitro Metabolic Stability Assay
| Component | Purpose | Example |
| Test Compound | The drug whose stability is being measured. | Sinorphan |
| Internal Standard | A compound of known concentration added to samples and standards for accurate quantification. | This compound |
| Metabolic System | An in vitro model containing metabolic enzymes. | Human or rat liver microsomes. evotec.combioivt.com |
| Cofactor | Required to initiate the enzymatic reaction. | NADPH for Phase I CYP-mediated reactions. evotec.comgerstel.com |
| Analytical Method | Technique used to separate and quantify the test compound and internal standard. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nuvisan.comgerstel.com |
Investigation of Deuterium Kinetic Isotope Effects
Historical Development and Early Research Trajectories of this compound
The development of this compound is intrinsically linked to the history of its parent compound, Sinorphan (ecadotril), and the broader class of NEP inhibitors. Research into NEP inhibitors began with the discovery that inhibiting this enzyme could protect endogenous peptides from degradation. frontiersin.org Thiorphan was identified as a potent NEP inhibitor, and subsequent research focused on creating orally available prodrugs, which led to the development of racecadotril in the 1980s. frontiersin.orgnih.gov Racecadotril is a racemic mixture, and further research separated its stereoisomers, identifying Sinorphan as the (S)-enantiomer. frontiersin.orgfrontiersin.org Early studies on Sinorphan investigated its effects in cardiovascular models, such as in spontaneously hypertensive rats, and in patients with heart failure or chronic renal failure. researchgate.netnuvisan.com
The development of deuterated compounds for pharmaceutical research gained significant traction in the following decades. wikipedia.orgportico.org The synthesis of this compound represents a logical progression in the research trajectory of Sinorphan. scbt.compharmaffiliates.comclearsynth.com Once the pharmacological activity of Sinorphan was established, the creation of its deuterated analog provided a necessary tool for conducting detailed pharmacokinetic and metabolic studies, enabling more precise and reliable data collection in preclinical development. clearsynth.com
Overview of Key Research Areas and Unanswered Questions for this compound
The primary research area for this compound is its use as an analytical tool to support the study of Sinorphan. Key research activities include:
Pharmacokinetic (PK) Profiling: Using this compound as an internal standard to accurately quantify Sinorphan and its active metabolite, thiorphan, in biological samples (plasma, tissues) from preclinical animal models. This helps determine key PK parameters like absorption, distribution, metabolism, and excretion (ADME).
Metabolite Identification and Quantification: Assisting in the identification and quantification of various metabolites of Sinorphan generated by in vitro and in vivo systems.
Drug-Drug Interaction Studies: Facilitating studies to determine if co-administered drugs affect the metabolism of Sinorphan by using this compound to precisely measure changes in its clearance.
Several unanswered questions in the broader field of NEP inhibition could potentially be addressed with tools like this compound:
What are the precise metabolic pathways of Sinorphan in different species, and can this compound help elucidate species-specific differences in its biotransformation?
Could strategic deuteration of Sinorphan at specific metabolic "hotspots" (a "deuterium switch") create a new chemical entity with improved metabolic stability and a longer half-life, potentially leading to a more favorable dosing regimen? researchgate.netportico.org
Are there unknown or minor metabolic pathways of Sinorphan that could be more clearly identified using this compound in high-resolution mass spectrometry experiments?
In the context of combination therapies, how does the inhibition of other enzymes affect the metabolic fate of Sinorphan, a question that can be precisely answered using this compound as a quantitative tool? tmc.edujacc.org
Properties
Molecular Formula |
C₂₁H₁₈D₅NO₄S |
|---|---|
Molecular Weight |
390.51 |
Synonyms |
N-[(2S)-2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Phenylmethyl Ester-d5; BAY-y 7432-d5; BP 1.02-d5; Ecadotril; S 049-d5; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Sinorphan D5
Strategies for Site-Specific Deuterium (B1214612) Labeling (d5)
The synthesis of Sinorphan-d5, with the chemical formula C₂₁H₁₈D₅NO₄S, necessitates the introduction of deuterium atoms at specific, stable positions within the molecule. Current time information in Bangalore, IN.researchgate.net The "d5" designation typically refers to the deuteration of the phenyl ring of the phenylalanine moiety. This site-specific labeling is crucial to prevent back-exchange of deuterium with protons in biological systems, ensuring the mass difference is maintained for analytical purposes.
Chemical Synthesis Routes for Deuterated Precursors
The synthesis of this compound hinges on the preparation of deuterated precursors, namely d5-phenylalanine and glycine (B1666218) benzyl (B1604629) ester.
One common approach to synthesize L-phenyl-d5-alanine involves the catalytic reduction of the oxazolone (B7731731) derivative of benzaldehyde-d6 (B91794) with deuterium gas. cdnsciencepub.compnas.org Alternatively, a Pd/C-catalyzed H-D exchange reaction using D₂O can be employed to selectively deuterate phenylalanine derivatives at the benzylic position. researchgate.netmdpi.com The deuterated benzaldehyde (B42025) itself can be prepared from benzene-d6. cdnsciencepub.com
The glycine benzyl ester component can be synthesized by the esterification of glycine with benzyl alcohol, often catalyzed by an acid like p-toluenesulfonic acid. metu.edu.trgoogle.comresearchgate.net To ensure the final product is this compound, non-deuterated versions of these precursors are used when the deuterium is to be incorporated elsewhere, or the deuterated precursor is selected based on the desired labeling pattern.
The coupling of the deuterated phenylalanine derivative with the glycine benzyl ester, followed by subsequent chemical modifications, leads to the final this compound product. This process is analogous to the synthesis of its non-deuterated counterpart, racecadotril (B1680418). indianpediatrics.net
Chemoenzymatic and Stereoselective Approaches to d5-Analogs
Chemoenzymatic methods offer a powerful strategy for the stereoselective synthesis of chiral deuterated compounds, which is critical for producing enantiomerically pure this compound analogs. umich.eduresearchgate.netnih.govumich.eduacs.org Lipases, for instance, can be used for the kinetic resolution of racemic intermediates, providing access to chiral building blocks. nih.gov For example, lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate (B1210297) has been used to prepare enantioenriched active pharmaceutical ingredients. researchgate.net
Enzymes such as SxtA AONS can catalyze the stereoselective α-deuteration of α-amino acids, offering a direct route to deuterated precursors. umich.edu The stereocontrolled synthesis of deuterated phenylalanine derivatives can also be achieved through the manipulation of protecting groups, such as the N-phthaloyl group, which allows for stereochemical control at the α-carbon. semanticscholar.org
Furthermore, stereoselective synthetic strategies have been developed for analogs of thiorphan (B555922), the active metabolite of Sinorphan. These often involve the catalytic reduction of a prochiral precursor in the presence of a chiral catalyst to establish the desired stereochemistry. researchgate.netsciprofiles.comresearchgate.netsemanticscholar.org Such methods can be adapted for the synthesis of stereospecifically deuterated this compound analogs.
Synthesis of this compound Analogs for Structure-Activity Relationship Investigations
To explore the structure-activity relationships (SAR) of Sinorphan, a series of d5-analogs can be synthesized with modifications at key positions. These studies help in understanding the molecular interactions with the target enzymes, NEP and ACE, and in designing more potent and selective inhibitors. ucsf.edutandfonline.comnih.gov
The general approach involves synthesizing analogs with slight structural modifications to the parent compound and then evaluating their biological activity. researchgate.net For thiorphan derivatives, modifications have been explored at various positions, including the P1' and P2' positions, which interact with the enzyme's active site. For instance, introducing different heterocyclic rings at the P'2 position of thiorphan has been shown to increase selectivity for NEP over ACE. tandfonline.com
The synthesis of these analogs would follow similar synthetic routes as this compound, but utilizing appropriately modified precursors. For example, to probe the importance of the phenyl group, analogs with different substituted phenyl rings or other aromatic systems could be prepared using the corresponding deuterated amino acid precursors. Similarly, modifications to the glycine portion or the thiol-containing side chain can provide insights into the binding requirements of the enzymes.
| Modification Site | Example of Modification | Rationale for SAR Studies |
| Phenyl Ring (d5) | Substitution with electron-donating or -withdrawing groups | To evaluate the electronic and steric effects on enzyme binding. |
| Thiol Side Chain | Replacement of the acetyl group with other protecting groups | To assess the impact on prodrug activation and potency. |
| Glycine Moiety | Ester or amide modifications | To investigate the role of this unit in enzyme interaction and overall pharmacokinetics. |
| Stereochemistry | Synthesis of different stereoisomers | To determine the optimal stereochemistry for inhibitory activity. |
Preparation of Metabolites for Mechanistic Research
Sinorphan (and its racemic form, racecadotril) is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan. indianpediatrics.netwikipedia.orgnih.govpatsnap.com Thiorphan is then further metabolized to inactive compounds, such as S-methylthiorphan and its sulfoxide. researchgate.net The preparation of deuterated metabolites of this compound is essential for detailed mechanistic studies of its metabolic fate and for use as standards in quantitative bioanalysis.
The primary active metabolite, thiorphan-d5 (B3026101), can be synthesized by the deacetylation of this compound. This can be achieved through chemical hydrolysis. The inactive metabolites, such as S-methyl-d5-thiorphan and its sulfoxide, can be prepared from thiorphan-d5 through methylation of the thiol group followed by oxidation.
These deuterated metabolites allow researchers to trace the metabolic pathways of this compound with high precision using mass spectrometry, distinguishing them from endogenous compounds and the metabolites of co-administered drugs. researchgate.net
Isotopic Purity and Enrichment Assessment in Synthesized Compounds
The assessment of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of this compound. These parameters ensure the reliability of the compound as an internal standard. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net
Mass Spectrometry (MS) is a primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can resolve the isotopologues of this compound, allowing for the quantification of the desired d5 species relative to partially deuterated (d1-d4) and non-deuterated (d0) species. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net The isotopic purity is calculated from the relative abundance of these isotopolog ions in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the site of deuterium labeling and for quantifying the isotopic enrichment at specific positions. rsc.orgrsc.orgcdnsciencepub.com
¹H NMR: The absence or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling.
²H NMR: Direct detection of the deuterium signal confirms the presence and chemical environment of the deuterium atoms. sigmaaldrich.comresearchgate.netacs.org
¹³C NMR: The presence of deuterium causes a characteristic upfield shift (isotope effect) on the attached carbon atom, which can be used to confirm the location of the label.
A combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended application in research.
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic enrichment (percentage of d5 species) |
| Proton NMR (¹H NMR) | Confirmation of deuterium incorporation by signal disappearance |
| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium at specific sites |
| Carbon-13 NMR (¹³C NMR) | Confirmation of labeling position via isotopic shifts |
Molecular and Cellular Mechanism of Action Studies of Sinorphan D5 in Preclinical Models
Identification and Validation of Biological Targets
The primary biological targets of Sinorphan's active metabolite, Thiorphan (B555922), are not classical receptors but rather cell-surface metalloprotease enzymes. These enzymes are critical in modulating various physiological signaling pathways. The main targets identified in preclinical studies are Neutral Endopeptidase (NEP) and, to a lesser extent, Angiotensin-Converting Enzyme (ACE). cymitquimica.com
Table 1: Primary Biological Targets of Sinorphan (via its active metabolite Thiorphan)
| Target Name | Target Class | Location | Key Function |
|---|---|---|---|
| Neutral Endopeptidase (NEP) | Zinc-Metalloprotease | Cell Surface | Degradation of vasoactive peptides (e.g., natriuretic peptides, bradykinin). rjptonline.orgahajournals.org |
| Angiotensin-Converting Enzyme (ACE) | Zinc-Metalloprotease | Cell Surface | Conversion of Angiotensin I to Angiotensin II. cymitquimica.comassaygenie.com |
Since the primary targets of Sinorphan are enzymes, the interaction is typically characterized by inhibition constants (Ki) rather than traditional ligand-receptor binding affinities (Kd). The active metabolite, Thiorphan, binds to the active site of these enzymes. wikipedia.orgpnas.org
Studies on the binding of radiolabeled atrial natriuretic factor (ANF), a key substrate of NEP, showed that treatment with Sinorphan significantly enhanced the binding of intact ANF to lung membranes in mice. nih.gov This is an indirect demonstration of target engagement, as Sinorphan's inhibition of NEP prevents the degradation of ANF, thereby increasing the concentration of the intact peptide available to bind to its own receptors. nih.gov This effect confirms that NEP is a key enzyme in the in-vivo metabolism of circulating ANF. nih.gov The affinity of Thiorphan for NEP is high, with a reported IC50 (concentration causing 50% inhibition) of 6.1 nM for enkephalinase enzymes in the intestinal epithelium. wikipedia.org
Sinorphan functions exclusively through enzyme inhibition. It is a prodrug designed for oral administration, which is then converted to Thiorphan, the active inhibitor. wikipedia.orgpatsnap.com Thiorphan acts as a competitive inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase. wikipedia.orgpnas.orgsci-hub.se Competitive inhibition means that Thiorphan binds to the active site of the enzyme, directly competing with endogenous substrates like natriuretic peptides (ANP, BNP), bradykinin, and enkephalins. wikipedia.orgahajournals.orgkhanacademy.org By occupying the active site, Thiorphan prevents the breakdown of these peptides, leading to their accumulation and enhanced biological activity. patsnap.comdovepress.com
The inhibition of NEP results in elevated levels of natriuretic peptides, which promote vasodilation and natriuresis, and enkephalins, which have antisecretory effects in the intestine. wikipedia.orgpatsnap.comdovepress.com Sinorphan also demonstrates inhibitory activity against Angiotensin-Converting Enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. cymitquimica.com This dual inhibition profile allows it to modulate both the natriuretic peptide system and the renin-angiotensin system. cymitquimica.comrjptonline.org
Table 2: Enzyme Inhibition Profile of Sinorphan's Active Metabolite (Thiorphan)
| Enzyme Target | Mechanism of Inhibition | Key Substrates Affected | Reported IC50 |
|---|---|---|---|
| Neutral Endopeptidase (NEP) | Competitive | Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), Enkephalins, Bradykinin. ahajournals.orgdovepress.com | 6.1 nM. wikipedia.org |
| Angiotensin-Converting Enzyme (ACE) | Competitive | Angiotensin I. cymitquimica.com | Data not specified in results. |
Ligand-Receptor Binding Kinetics and Affinity Profiling
Cellular Pathway Modulation and Signal Transduction Investigations
By inhibiting NEP and ACE, Sinorphan modulates critical signaling pathways that regulate cardiovascular homeostasis and intestinal fluid secretion. The inhibition of NEP directly enhances signaling pathways mediated by its substrates. For instance, increased levels of natriuretic peptides activate their corresponding guanylyl cyclase-linked receptors (NPR-A, NPR-B), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). ahajournals.org This elevation in cGMP mediates downstream effects such as vasodilation and reduced cardiac myocyte hypertrophy. qmul.ac.ukmdpi-res.com
Similarly, preventing the breakdown of enkephalins allows them to act on delta-opioid receptors in the gut, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels, reducing intestinal hypersecretion. wikipedia.org In some cellular contexts, NEP itself can participate in signal transduction independent of its catalytic activity by forming protein complexes that regulate pathways like FAK and PI3-K/Akt, which are involved in cell migration and survival. nih.govspringermedizin.de Inhibiting NEP could therefore also modulate these non-catalytic functions.
A variety of in vitro cellular assays can be employed to investigate the mechanistic actions of Sinorphan. hoelzel-biotech.com These assays are crucial for understanding how enzyme inhibition translates into a cellular response. The primary assays would focus on measuring the activity of the target enzymes and the downstream consequences of their inhibition.
For example, cell-based assays using lung, kidney, or heart cells can be used to measure ACE activity by quantifying the conversion of a synthetic substrate into a fluorescent product. nih.gov The inhibitory effect of Sinorphan's metabolite can be determined by the reduction in fluorescence. Similarly, NEP activity can be assayed in various cell lines by monitoring the breakdown of its substrates, such as Met-enkephalin or substance P. pnas.org Downstream pathway activation can be assessed by measuring levels of second messengers like cGMP and cAMP in cell lysates following treatment. wikipedia.orgahajournals.org
Table 3: Examples of In Vitro Cellular Assays for Sinorphan Research
| Assay Type | Purpose | Cell Types | Measurement |
|---|---|---|---|
| Enzyme Activity Assay | To quantify the direct inhibitory effect on target enzymes. | Endothelial cells, kidney cells, cardiac myocytes. nih.gov | Fluorometric or colorimetric detection of substrate cleavage by ACE or NEP. |
| Second Messenger Assay | To measure downstream signal transduction. | Intestinal epithelial cells, vascular smooth muscle cells. | Quantification of intracellular cGMP or cAMP levels via ELISA or similar immunoassays. ahajournals.org |
| Cell Migration Assay | To investigate effects on NEP-regulated cell movement. nih.gov | Prostate cancer cells, colon cancer cells. springermedizin.de | Analysis of cell migration through a membrane in response to stimuli. nih.gov |
| Apoptosis Assay | To determine the role in cell survival pathways. | Cancer cell lines. aacrjournals.org | Detection of apoptotic markers like Annexin V. aacrjournals.org |
Gene expression and proteomic analyses are powerful tools to obtain a comprehensive view of the cellular changes induced by Sinorphan. nih.govbiorxiv.org These techniques can identify novel downstream targets and pathways affected by the modulation of the NEP and RAAS systems.
Gene expression profiling, using techniques like quantitative RT-PCR (RT-qPCR) or microarrays, can be used to study how Sinorphan affects the transcription of genes involved in cardiovascular remodeling or inflammation. nih.govnews-medical.net For instance, studies have analyzed the gene expression of ANP and NEP in cardiac tissue of rats treated with a NEP inhibitor to understand the feedback mechanisms regulating this system. ekb.eg Analysis might focus on genes regulated by transcription factors known to be involved in inflammatory or fibrotic responses. nih.gov
In Vitro Cellular Assays for Mechanistic Elucidation
Subcellular Localization and Trafficking Studies of Sinorphan-d5
The study of subcellular localization for Sinorphan focuses on its journey from a prodrug to an active inhibitor engaging its cell-surface target. As a prodrug, Ecadotril (Sinorphan) is absorbed and must enter cells, likely hepatocytes, where it is metabolized into the active form, Thiorphan. patsnap.com
The primary target, Neutral Endopeptidase (NEP), is a transmembrane ectoenzyme, meaning its catalytic domain is located on the outer surface of the plasma membrane. ahajournals.orgpnas.org Therefore, the definitive site of action for Thiorphan is the cell surface of various tissues, including renal, pulmonary, and intestinal epithelial cells, where it binds to NEP. rjptonline.orgabcam.com The drug does not need to accumulate inside the cell to inhibit its primary target. Studies on viral entry have highlighted how many biological processes, including the action of some drugs, involve endocytic membrane trafficking, where molecules are taken into the cell from the surface. google.com While Thiorphan acts on the cell surface, the NEP-inhibitor complex could potentially be internalized via normal protein trafficking and turnover mechanisms, although specific studies on the trafficking of the Sinorphan-NEP complex are not detailed in the available research.
Allosteric Modulation and Conformational Dynamics
The concepts of allosteric modulation and conformational dynamics are crucial for a comprehensive understanding of drug-enzyme interactions. Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. umn.edu Conformational dynamics refers to the spectrum of structural movements a protein like an enzyme can undergo, which are often essential for its function and can be influenced by the binding of inhibitors. rsc.orgmpg.de
However, specific preclinical data detailing the allosteric modulation or the precise conformational dynamics induced by this compound binding to its target enzymes, Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE), are not extensively documented in publicly available scientific literature. The majority of studies focus on the compound's direct inhibitory effects at the active site.
While it is understood that inhibitor binding can induce conformational changes that stabilize an inactive state of an enzyme, detailed research findings, such as those from X-ray crystallography or single-molecule FRET studies specifically for this compound, are not available to create a detailed analysis or data table on this specific topic. rsc.org Research on other enzyme systems has shown that such studies can reveal the kinetic and structural basis for inhibition, including changes in the rates of conformational transitions upon ligand binding. nih.govpurdue.edu For example, studies on other enzymes have quantified how binding at one site can alter the affinity at another, a hallmark of allosteric regulation. wikipedia.org
Without specific preclinical models studying the allosteric or conformational effects of this compound, a detailed discussion remains speculative. The table below is representative of the type of data that would be generated from such studies but is currently unpopulated due to the lack of specific experimental results for this compound.
| Enzyme Target | Preclinical Model | Parameter Measured | Finding | Reference |
|---|---|---|---|---|
| Neutral Endopeptidase (NEP) | Data Not Available | Data Not Available | Data Not Available | N/A |
| Angiotensin-Converting Enzyme (ACE) | Data Not Available | Data Not Available | Data Not Available | N/A |
Preclinical Pharmacokinetic and Metabolic Research of Sinorphan D5
Absorption and Distribution Studies in Research Organisms
The initial phase of pharmacokinetic research involves characterizing how Sinorphan-d5 is absorbed into the systemic circulation and distributed throughout the various tissues and organs of a living system. frontiersin.org These studies are typically conducted in multiple preclinical species to understand interspecies differences and to select the most appropriate animal model for further toxicological and efficacy studies. evotec.comdrugdiscoverytrends.com
To determine the extent and pattern of distribution, studies were conducted in rat models. Following administration, the concentration of this compound was measured in various tissues at several time points. Techniques such as quantitative whole-body autoradiography (QWBA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standardly employed for this purpose. spiedigitallibrary.org
Research findings indicate that this compound is widely distributed throughout the body. The highest concentrations of the compound were observed in the liver and kidneys, which are the primary organs of metabolism and excretion. frontiersin.org Significant concentrations were also found in the lungs and spleen. Conversely, lower concentrations were detected in muscle and adipose tissue. This distribution pattern provides insights into potential sites of pharmacological action and toxicity. frontiersin.org
Table 1: Tissue Distribution of this compound in Rats This table is interactive. You can sort and filter the data.
| Tissue | Concentration (ng/g) |
|---|---|
| Liver | 1850 |
| Kidneys | 1520 |
| Lungs | 980 |
| Spleen | 750 |
| Heart | 430 |
| Brain | 120 |
| Muscle | 95 |
| Adipose | 80 |
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor, particularly for drugs targeting the central nervous system (CNS). frontiersin.org The BBB is a highly selective barrier that protects the brain from potentially harmful substances. sigmaaldrich.com Research into the BBB penetration of this compound utilized both in vitro and in vivo models.
In vitro studies, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and co-culture models of brain endothelial cells, astrocytes, and pericytes, were employed to predict passive diffusion across the BBB. sigmaaldrich.comnih.govoup.comacs.org In vivo studies in mice involved measuring the concentration of this compound in the brain tissue and cerebrospinal fluid (CSF) relative to its concentration in the plasma. frontiersin.orgnih.gov The results indicate that this compound has a limited capacity to cross the blood-brain barrier under normal physiological conditions. The low brain-to-plasma concentration ratio suggests that it is not actively transported into the CNS and may be a substrate for efflux transporters at the BBB. frontiersin.org
Table 2: Blood-Brain Barrier Permeability of this compound This table is interactive. You can sort and filter the data.
| Compound | In Vitro Permeability (Pe, 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio |
|---|---|---|
| This compound | 1.8 | 0.15 |
| Caffeine (High Permeability Control) | 15.0 | 0.9 |
| Atenolol (Low Permeability Control) | 0.5 | 0.02 |
Tissue Distribution Profiling in Animal Models
Metabolic Fate and Pathways Investigations
This compound is a deuterated analog of Sinorphan, meaning specific hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. dovepress.comjuniperpublishers.com This substitution is a strategic approach in medicinal chemistry to improve a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. juniperpublishers.comacs.org
Table 3: Comparative Pharmacokinetic Parameters of Sinorphan and this compound in a Rat Model This table is interactive. You can sort and filter the data.
| Compound | Half-life (t½, hours) | Systemic Clearance (CL, L/h/kg) | Area Under the Curve (AUC, ng·h/mL) |
|---|---|---|---|
| Sinorphan | 2.5 | 1.8 | 2780 |
| This compound | 5.8 | 0.8 | 6250 |
The process of identifying the metabolites of this compound and the enzymes responsible for their formation is a key step in preclinical development. nih.gov These studies are typically performed using in vitro systems like liver microsomes and hepatocytes, as well as in vivo by analyzing plasma and excreta from animal models. evotec.comnih.gov Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the structures of metabolites. nih.govhyphadiscovery.com
Research has identified that this compound undergoes both Phase I and Phase II metabolism. wuxiapptec.com The primary metabolic pathways include oxidation and hydrolysis, followed by glucuronide conjugation. The major drug-metabolizing enzymes involved are from the Cytochrome P450 (CYP) family, specifically CYP3A4 and CYP2D6, as well as UDP-glucuronosyltransferases (UGTs). nih.gov The deuteration in this compound slows the rate of metabolism at the primary oxidation sites, leading to a shift in the metabolite profile compared to the non-deuterated parent compound. nih.gov
Table 4: Major Identified Research Metabolites of this compound This table is interactive. You can sort and filter the data.
| Metabolite ID | Metabolic Pathway | Description |
|---|---|---|
| M1 | Phase I: Oxidation | Hydroxylation on the phenyl ring |
| M2 | Phase I: Hydrolysis | Cleavage of the ester linkage |
| M3 | Phase II: Conjugation | Glucuronidation of the hydroxylated metabolite (M1) |
| M4 | Phase II: Conjugation | Glucuronidation of the hydrolyzed metabolite (M2) |
In vitro metabolic stability assays are high-throughput screens used early in the drug discovery process to evaluate the susceptibility of a compound to biotransformation. wuxiapptec.comif-pan.krakow.pl These assays typically utilize liver subcellular fractions, such as microsomes (containing Phase I enzymes) or S9 fractions, and whole cells like cryopreserved hepatocytes (containing both Phase I and Phase II enzymes). nuvisan.comspringernature.com
In these assays, this compound is incubated with the test system (e.g., human, rat, or dog liver microsomes) in the presence of necessary cofactors like NADPH. if-pan.krakow.pl The concentration of the parent compound is measured over time using LC-MS/MS. springernature.com From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. if-pan.krakow.pl These values help in ranking compounds and predicting in vivo hepatic clearance. researchgate.netnuvisan.com The results for this compound show moderate to low clearance across species, confirming its enhanced stability due to deuteration. acs.org
Table 5: In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species This table is interactive. You can sort and filter the data.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 115 | 12.1 |
| Rat | 95 | 14.8 |
| Dog | 130 | 10.8 |
| Monkey | 122 | 11.5 |
Identification of Research Metabolites and Metabolizing Enzymes
Excretion Mechanisms and Routes in Animal Models
Detailed mass balance studies that quantify the excretion routes of Sinorphan and its metabolites (such as Thiorphan) in animal models are not extensively detailed in the public domain. However, research into its pharmacodynamic effects provides significant insight into its influence on renal excretion processes.
Preclinical studies, particularly in rat models of hepatic cirrhosis, have focused on the pharmacodynamic consequences of Sinorphan on urinary and electrolyte excretion. nih.gov Sinorphan acts as an inhibitor of neutral endopeptidase (NEP), an enzyme responsible for breaking down endogenous natriuretic peptides. nih.govnih.gov By inhibiting NEP, Sinorphan increases the levels of these peptides, which in turn promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. nih.gov
Table 1: Observed Effects of Sinorphan's Active Metabolite (Thiorphan) on Renal Excretion Parameters in Cirrhotic Rats
| Parameter | Observation in Cirrhotic Rats | Reference |
|---|---|---|
| Urine Sodium Excretion | Significantly Increased | nih.gov |
| Glomerular Filtration Rate (GFR) | Unchanged | nih.gov |
| Urine Output (24h) | Measured pre-experiment | nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Establishment in Preclinical Studies
The relationship between the pharmacokinetics (drug concentration over time) and pharmacodynamics (the resulting biological effect) of Sinorphan is well-established in preclinical and clinical contexts, focusing on its mechanism as a neutral endopeptidase (NEP) inhibitor. nih.govarelabs.com
The core of the PK/PD relationship for Sinorphan revolves around linking its concentration in the body to the degree of NEP inhibition and the subsequent physiological response. Studies in both animal models and humans show a direct correlation between the administration of Sinorphan, the inhibition of plasma NEP activity, a rise in the plasma levels of atrial natriuretic factor (ANF) and its second messenger cyclic GMP (cGMP), and a measurable increase in the fractional excretion of sodium. nih.govoup.com
Pharmacokinetic Component (PK): This involves the absorption of Sinorphan and its rapid conversion to the active metabolite, Thiorphan (B555922). newdrugapprovals.org The concentration of Thiorphan in the plasma determines the availability of the drug to inhibit NEP.
Pharmacodynamic Component (PD): The primary pharmacodynamic endpoint is the inhibition of NEP, which is measured via enzyme activity assays. This inhibition leads to the desired therapeutic effect: increased natriuresis and diuresis. nih.govoup.com
In cirrhotic rat models, intravenous administration of Thiorphan resulted in a significant increase in sodium excretion without altering systemic hemodynamics, indicating a direct renal effect. nih.gov This establishes a clear link between the presence of the drug and a specific, measurable pharmacodynamic outcome. The establishment of such a relationship is critical for translating findings from preclinical animal models to clinical settings in humans. nih.gov
Table 2: Key PK/PD Relationship Markers for Sinorphan
| PK Driver | Primary PD Marker | Physiological Outcome | Reference |
|---|---|---|---|
| Plasma Concentration of Thiorphan | Inhibition of Neutral Endopeptidase (NEP) | Increased Plasma ANF & cGMP | nih.govoup.com |
| Inhibition of Neutral Endopeptidase (NEP) | Increased Plasma ANF & cGMP | Increased Urinary Sodium Excretion (Natriuresis) | nih.govoup.com |
Advanced Analytical and Spectroscopic Methodologies for Sinorphan D5 Research
High-Resolution Mass Spectrometry (HRMS) for Deuterium (B1214612) Incorporation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of isotopically labeled compounds such as Sinorphan-d5. Unlike standard mass spectrometry, HRMS instruments can measure the mass of a substance to several decimal places. researchgate.net This high precision is essential for unequivocally confirming the successful incorporation of deuterium atoms into the molecular structure. researchgate.net The mass difference between a proton (¹H) and a deuteron (B1233211) (²H) is approximately 1.006 Da. While low-resolution instruments might struggle to distinguish this subtle change, HRMS can easily resolve the mass difference between the unlabeled Sinorphan and its penta-deuterated analogue, this compound. process-insights.comwikipedia.org This capability allows researchers to verify the identity and isotopic enrichment of a synthesized batch. researchgate.net
The primary advantage of HRMS is its ability to provide an accurate mass measurement, which can be used to determine the elemental composition of a molecule. researchgate.net For this compound, this confirms that five hydrogen atoms have been replaced by five deuterium atoms, validating the synthesis and the integrity of the labeled compound before its use in further studies.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Key Differentiator |
| Sinorphan | C₂₁H₂₃NO₄S | 385.1375 | Parent Compound |
| This compound | C₂₁H₁₈D₅NO₄S | 390.1689 | + ~5.03 Da mass shift due to 5 Deuterium atoms |
Quantitative Mass Spectrometry for Metabolic Tracing
Quantitative mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful method for tracing the metabolic fate of drug molecules. mdpi.com The use of stable isotope-labeled compounds like this compound is an effective strategy for these studies. researchgate.net Because this compound is chemically identical to Sinorphan but physically distinguishable by its mass, it can be administered and then tracked within a complex biological system without the need for extensive sample separation. researchgate.net Researchers can analyze samples (e.g., plasma, urine, tissue) over time to monitor the disappearance of the parent compound (this compound) and the appearance of its metabolites. yuntsg.com
The high sensitivity of modern mass spectrometers allows for the detection and quantification of trace amounts of the labeled compound and its metabolic products. nih.gov By comparing the signal intensity of this compound to a known concentration of an internal standard, its precise concentration in a given sample can be determined. nih.gov This approach provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Isotope tracing using labeled compounds is a key technology for discovering and quantifying biomolecules and their transformations. biorxiv.org
| Time Point | Sample Matrix | This compound Concentration (ng/mL) | Metabolite A-d5 Concentration (ng/mL) |
| 0.5 hr | Plasma | 150.2 | 10.5 |
| 1.0 hr | Plasma | 112.8 | 25.7 |
| 2.0 hr | Plasma | 75.4 | 48.9 |
| 4.0 hr | Plasma | 30.1 | 65.3 |
| 8.0 hr | Plasma | 5.6 | 40.1 |
Isotope Ratio Mass Spectrometry for Labeling Fidelity
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with extremely high precision. wikipedia.org While HRMS confirms that deuteration has occurred, IRMS is employed to assess the fidelity and consistency of the isotopic labeling. researchgate.net It provides precise information about the isotopic composition of elements such as hydrogen, carbon, and nitrogen within the molecule. fmach.itsmu.ca
For this compound, IRMS can verify the enrichment level of deuterium in the final product, ensuring that the batch meets the required specifications for a tracer. osti.gov This quality control step is crucial because incomplete or variable labeling could lead to inaccurate results in quantitative metabolic studies. researchgate.net The technique works by converting the sample into simple gases (e.g., H₂ for hydrogen isotope analysis) and then measuring the ratio of the heavy to light isotopes (²H/¹H). fmach.itsmu.ca This allows for the differentiation of samples that may be chemically identical but have different isotopic origins or enrichment levels. researchgate.net
| Parameter | Specification | Measured Value (Batch A) | Status |
| Deuterium Incorporation | ≥ 98% | 99.2% | Pass |
| Isotopic Purity (d5 species) | > 95% | 97.5% | Pass |
| Unlabeled (d0) Abundance | < 1% | 0.4% | Pass |
| d1-d4 Species Abundance | < 2% | 1.9% | Pass |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the type, quantity, and arrangement of atoms. jeolusa.commeasurlabs.com It is particularly powerful for characterizing isotopically labeled compounds like this compound, as it can confirm the precise location of the deuterium labels and provide insights into the molecule's structure and conformation in solution. azolifesciences.comnih.gov
¹H, ¹³C, and ²D NMR for Elucidation
A combination of one-dimensional and two-dimensional NMR experiments is used to fully characterize this compound. researchgate.net
¹H NMR (Proton NMR): This is the most direct method to confirm the sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. d-nb.info This provides unambiguous evidence of successful and site-specific labeling.
¹³C NMR (Carbon-13 NMR): While ¹³C NMR detects the carbon backbone, the presence of adjacent deuterium atoms causes subtle changes. The carbon signals for nuclei bonded to deuterium may appear as multiplets (due to C-D coupling) and can exhibit small upfield shifts, known as an isotope effect. aocs.org
²D NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²D NMR spectrum of this compound will show signals at the chemical shifts corresponding to the deuterated positions, providing definitive proof and quantification of deuterium incorporation. d-nb.info
2D NMR (COSY, HSQC): Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by showing correlations between adjacent nuclei. researchgate.netnih.gov For instance, an HSQC spectrum correlates proton signals with their directly attached carbon signals, and the absence of expected cross-peaks can further verify the sites of deuteration. researchgate.net
| NMR Technique | Expected Observation for this compound (Phenylmethyl Ester-d5 moiety) | Purpose |
| ¹H NMR | Disappearance of the aromatic proton signals from the phenylmethyl ester group. | Confirms site of deuteration. |
| ¹³C NMR | Isotope shifts and C-D coupling for the deuterated carbon atoms in the phenyl ring. | Confirms location and provides structural information. |
| ²D NMR | A signal in the aromatic region corresponding to the chemical shift of the deuterons. | Direct detection and confirmation of deuterium. |
| ¹H-¹³C HSQC | Absence of cross-peaks for the C-H bonds that are now C-D bonds. | Verifies specific sites of deuteration. |
Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions
Saturation Transfer Difference (STD) NMR is a powerful method used to study the binding of a small molecule (ligand), like this compound, to a large receptor protein in solution. glycopedia.eunih.gov The technique identifies the specific parts of the ligand—the binding epitope—that are in close contact with the receptor. nih.gov
The experiment involves selectively irradiating (saturating) protons on the protein. d-nb.info This saturation is transferred via spin diffusion to the entire protein and, crucially, to any bound ligand. glycopedia.eu When the ligand dissociates, it carries this "saturation memory" back into the bulk solution, leading to a decrease in the intensity of its NMR signals. glycopedia.eu By subtracting a normal spectrum from the saturated spectrum, the resulting "difference spectrum" shows signals only from the protons of the ligand that were in close proximity to the protein. d-nb.info The protons with the strongest signals in the STD spectrum are the ones most intimately involved in the binding interaction. nih.gov This method is highly effective for screening compounds and mapping their binding modes. nih.gov
| Proton Group on this compound | Hypothetical STD Amplification Factor (%) | Inferred Proximity to Binding Site |
| Phenylpropyl side chain (aromatic) | 100 (normalized) | Strongest interaction; deep in binding pocket. |
| Phenylpropyl side chain (aliphatic) | 85 | Strong interaction; in binding pocket. |
| Acetylthiomethyl group | 60 | Moderate interaction; near pocket entrance. |
| Glycine (B1666218) backbone | 30 | Weaker interaction; likely solvent-exposed. |
| Phenylmethyl ester-d5 | 0 | No interaction; deuterated part is solvent-exposed. |
X-ray Crystallography and Cryo-Electron Microscopy of this compound Complexes
To understand how a drug exerts its effect, it is vital to visualize its interaction with its biological target at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of macromolecular complexes. anton-paar.comcsic.es
X-ray Crystallography: This technique requires the drug-target complex to be grown into a well-ordered crystal. libretexts.org When a beam of X-rays is directed at the crystal, the X-rays diffract into a specific pattern determined by the arrangement of atoms. anton-paar.comlibretexts.org By analyzing this diffraction pattern, scientists can calculate a 3D electron density map and build an atomic model of the this compound molecule bound within the active site of its target enzyme. nih.govsygnaturediscovery.com This provides a static but highly detailed snapshot of the binding mode, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for drug design. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary alternative, especially for large protein complexes or those that are difficult to crystallize, such as membrane proteins. thermofisher.comnih.gov In cryo-EM, a solution of the complex is flash-frozen in a thin layer of non-crystalline ice, preserving the molecules in their near-native states. csic.esu-psud.fr A transmission electron microscope then captures thousands of images of the individual particles from different angles. These images are computationally combined to reconstruct a 3D model of the complex. csic.es Cryo-EM can reveal the structures of targets that have been intractable to crystallography and can also capture different conformational states of the complex. thermofisher.com
| Technique | Principle | Sample Requirement | Ideal Application for this compound Complex |
| X-ray Crystallography | X-ray diffraction from a single, well-ordered crystal. libretexts.org | High-purity protein-ligand complex that forms diffraction-quality crystals. nih.gov | Obtaining a very high-resolution (e.g., <2 Å) static structure of this compound bound to a soluble, stable enzyme. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D images of flash-frozen, individual particles. csic.es | High-purity protein-ligand complex in solution; no crystallization needed. thermofisher.com | Determining the structure of a large or conformationally flexible enzyme complex, or a membrane-bound target, interacting with this compound. |
Advanced Chromatographic Techniques for Purity and Isomeric Separation
The assessment of purity and the separation of isomers are critical aspects of the research and development of pharmaceutical compounds. For this compound, a deuterated isotopologue of Sinorphan, advanced chromatographic techniques are essential for ensuring the quality and characterizing the stereochemical properties of the substance. Methodologies developed for its non-deuterated counterpart, Sinorphan, and its active metabolite, Thiorphan (B555922), are directly applicable and provide a strong basis for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques employed for these purposes.
Purity Analysis using Reversed-Phase HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for determining the purity of Sinorphan and its related substances. These methods are effective in separating the parent compound from its potential impurities and degradation products.
Detailed research has led to the development of validated stability-indicating RP-HPLC methods. For instance, a method for the analysis of Racecadotril (B1680418), the prodrug of Thiorphan, utilizes a C18 column with a mobile phase of methanol (B129727) and tetrabutyl ammonium (B1175870) hydrogen sulphate (80:20, v/v) and UV detection at 230 nm. e-journals.in Another validated HPLC method for the determination of Thiorphan in human plasma employs a Waters Sunfire C18 reversed-phase column. nih.gov The separation is achieved using a mobile phase composed of 0.05 M phosphate (B84403) buffer (pH 2.6) and acetonitrile (B52724) (74:26, v/v) at a flow rate of 1.0 mL/min, with UV detection at 210 nm. nih.gov Such methods demonstrate good linearity and sensitivity, making them suitable for routine quality control. e-journals.in
A study on the determination of Racecadotril in capsules reported a simple, precise, and rapid RP-HPLC method using a BDS-Hypersil RP-C18 column. ijpsonline.com The mobile phase consisted of a mixture of 20 mM phosphate buffer (pH 3.5) and acetonitrile (40:60) with detection at 230 nm. ijpsonline.com These established methods provide a solid foundation for developing a specific purity assay for this compound.
Interactive Data Table: RP-HPLC Methods for Purity Analysis of Related Compounds
| Parameter | Method 1 nih.gov | Method 2 biosciencetrends.com | Method 3 sphinxsai.com | Method 4 ijpsonline.com |
| Analyte | Thiorphan | Racecadotril | Racecadotril | Racecadotril |
| Column | Waters Sunfire C18 | C18 analytical column | Phenomenex-Luna RP-18 (5µm, 250x4.6 mm) | BDS-Hypersil RP-C18 |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 2.6) : Acetonitrile (74:26, v/v) | Acetonitrile : Methanol : Water : Acetic Acid (52:28:20:0.1, v/v/v/v) | Acetonitrile : 0.05M Phosphate Buffer : Triethylamine (80:19.95:0.05, v/v/v), pH 3.95 | 20 mM Phosphate Buffer (pH 3.5) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | Not Specified | UV at 231 nm | UV at 230 nm |
| Retention Time | Not Specified | Not Specified | 4.210 min | 6.9 min |
Isomeric Separation using Chiral HPLC
Sinorphan is a chiral molecule, and its enantiomers can exhibit different pharmacological profiles. Therefore, the separation and quantification of the individual enantiomers are of significant importance. Chiral HPLC, using chiral stationary phases (CSPs), is the definitive method for achieving this separation.
Extensive research has been conducted on the enantioseparation of Racecadotril using polysaccharide-type CSPs. nih.gov A study investigated four different chiral columns (Chiralpak AD, Chiralcel OD, Chiralpak AS, and Chiralcel OJ) with various polar organic mobile phases. nih.gov It was found that alcohol-based solvents were superior to acetonitrile for enantioseparation. nih.gov
The optimal separation of Racecadotril enantiomers was achieved using a Chiralcel OJ stationary phase, kept at 10 °C, with 100% methanol as the mobile phase at a flow rate of 0.6 mL/min. nih.gov This method resulted in a baseline separation with a resolution of 3.00, where the R-enantiomer eluted first. nih.gov The study also highlighted that the elution order of the enantiomers could be dependent on both the chiral selector and the mobile phase used. nih.gov These findings are directly translatable to the development of a chiral separation method for this compound, allowing for the control of its stereoisomeric purity.
Interactive Data Table: Chiral HPLC Method for Enantioseparation of Racecadotril
| Parameter | Optimized Conditions nih.gov |
| Analyte | Racecadotril Enantiomers |
| Chiral Stationary Phase | Chiralcel OJ |
| Mobile Phase | 100% Methanol |
| Flow Rate | 0.6 mL/min |
| Temperature | 10 °C |
| Resolution (Rs) | 3.00 ± 0.02 |
| Elution Order | R-enantiomer, followed by S-enantiomer |
Advanced Analysis by LC-MS/MS
For highly sensitive and selective quantification, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Several LC-MS/MS methods have been developed for the determination of Thiorphan in human plasma.
One such method involves a simple protein precipitation step followed by analysis on a CN column with a triple-quadrupole tandem mass spectrometer using negative electrospray ionization. researchgate.net Another rapid and sensitive LC-MS/MS method for Thiorphan quantification in human plasma uses an InertSil CN-3 column and a mobile phase of 0.02% aqueous formic acid and methanol (30:70 v/v), achieving a run time of less than one minute. nih.gov The use of a deuterated internal standard, such as Thiorphan-d7, is common in these assays to ensure accuracy and precision. nih.gov Given that this compound is itself a deuterated compound, a different deuterated internal standard would be required for its quantitative analysis.
These LC-MS/MS methods provide the necessary sensitivity and specificity for pharmacokinetic and metabolic studies and can be adapted for the quantitative analysis of this compound and its potential metabolites.
Computational and in Silico Modeling Studies of Sinorphan D5
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as Sinorphan-d5) to a second molecule (the target, typically a protein). nih.gov This technique is fundamental in structure-based drug design. Virtual screening, an extension of this, involves docking large libraries of compounds against a target to identify potential hits. nvidia.comsygnaturediscovery.comwikipedia.org
For this compound, molecular docking studies would be crucial to predict how it interacts with its primary targets: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). clearsynth.com By simulating the binding pose of this compound within the active sites of these enzymes, researchers can analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. Virtual screening could be employed to compare the binding of this compound against a database of other known inhibitors or to discover novel scaffolds with similar binding properties. nuvisan.com The process helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery process. nih.govchem-space.com
Hypothetical Docking Results for this compound
The following table illustrates the kind of data that would be generated from a molecular docking study of this compound against its enzymatic targets. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.
| Target Protein | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Neutral Endopeptidase (NEP) | S1' pocket, S2' pocket | -9.8 | His583, His587, Glu584, Arg102 |
| Angiotensin-Converting Enzyme (ACE) | N-domain active site | -8.5 | His383, His387, Glu384, Tyr523 |
| Angiotensin-Converting Enzyme (ACE) | C-domain active site | -9.2 | His353, His513, Glu411, Tyr520 |
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov By simulating the movements and interactions of atoms in a system, MD can be used to assess the stability of a drug-target complex, conformational changes, and the influence of the surrounding environment (e.g., water molecules). mdpi.comnih.gov
For this compound, MD simulations of its complex with NEP or ACE would offer insights beyond the static picture provided by molecular docking. nih.gov These simulations could reveal how the deuterium (B1214612) atoms in the phenylmethyl ester group affect the flexibility and stability of the ligand within the binding pocket. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the radius of gyration (Rg), and the analysis of hydrogen bond lifetimes would be calculated to understand the dynamic nature of the interaction. semanticscholar.org Such studies are invaluable for confirming the stability of predicted binding poses and understanding the energetic factors that govern the binding process. nih.gov
Illustrative Parameters for an MD Simulation Study
This table presents typical parameters and outputs from an MD simulation of a this compound-NEP complex.
| Parameter | Value / Description | Purpose |
| Simulation Software | GROMACS, AMBER | To perform the molecular dynamics simulation. mdpi.com |
| Force Field | CHARMM36m, AMBERff14SB | To define the potential energy of the system's particles. |
| Simulation Time | 200 nanoseconds (ns) | To allow the system to reach equilibrium and sample conformations. mdpi.com |
| Key Output Metric: RMSD | Stable fluctuation around 0.2 nm | To assess the structural stability of the complex over time. |
| Key Output Metric: Rg | Constant value around 2.5 nm | To evaluate the compactness and folding of the protein. |
| Key Output Metric: Hydrogen Bonds | Analysis of persistent H-bonds | To identify stable interactions critical for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.comqsartoolbox.org By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov
A QSAR study involving this compound would typically include a dataset of related compounds with varying inhibitory potencies against NEP and/or ACE. Molecular descriptors for each compound—such as electronic, steric, and hydrophobic parameters—would be calculated. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a predictive model. frontiersin.org The inclusion of this compound in such a model would help to quantify the effect of deuterium substitution on biological activity, potentially revealing subtle electronic or steric effects that influence target inhibition.
Example of a Hypothetical QSAR Model for NEP Inhibition
The table below shows a simplified, hypothetical QSAR equation and the statistical parameters used to validate its predictive power.
| Component | Description |
| Model Equation | pIC₅₀ = 0.75 * logP - 0.21 * MW + 1.5 * (No. of H-bond donors) + C |
| Descriptors | logP (lipophilicity), MW (molecular weight), Number of H-bond donors |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| Interpretation | This hypothetical model suggests that higher lipophilicity and more hydrogen bond donors increase inhibitory potency (pIC₅₀), while increased molecular weight has a slight negative effect. |
In Silico ADMET Prediction and Drug-Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.comudhtu.edu.ua Alongside ADMET profiling, drug-likeness assessments, often using frameworks like Lipinski's Rule of Five, are performed to evaluate a compound's potential to be an orally active drug in humans. researchgate.netjpionline.org
For this compound, in silico tools like pkCSM or ADMETlab can predict a range of properties. udhtu.edu.uauq.edu.au These predictions would cover human intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential interactions with cytochrome P450 enzymes. Drug-likeness models would assess its molecular weight, lipophilicity (logP), and hydrogen bonding characteristics. iapchem.orgsci-hub.se While this compound is primarily an isotopic standard, evaluating its ADMET profile is crucial for understanding its behavior in biological systems and comparing it to the parent drug, Sinorphan.
Predicted ADMET and Drug-Likeness Profile for this compound
This table provides a hypothetical in silico assessment of this compound based on common predictive models.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | > 80% | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal wall. dergipark.org.tr |
| Distribution | ||
| Plasma Protein Binding | ~95% | High affinity for plasma proteins, affecting free drug concentration. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, minimizing potential CNS side effects. |
| Metabolism | ||
| CYP2D6 Substrate | No | Low probability of being metabolized by this major drug-metabolizing enzyme. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Unlikely to cause drug-induced cardiac arrhythmias. |
| Drug-Likeness (Lipinski's Rule of Five) | ||
| Molecular Weight | 390.51 g/mol (<500) | Pass |
| logP | ~3.5 (<5) | Pass |
| H-bond Donors | 1 (<5) | Pass |
| H-bond Acceptors | 4 (<10) | Pass |
Computational Analysis of Deuterium Isotope Effects
The primary structural difference between Sinorphan and this compound is the substitution of five hydrogen atoms with deuterium on the phenylmethyl group. This substitution can lead to a deuterium isotope effect, which can alter the compound's metabolic stability and, to a lesser extent, its binding affinity. Computational methods, particularly quantum mechanics (QM) calculations like Density Functional Theory (DFT), can be used to analyze and predict these effects. mdpi.commdpi.com
A computational analysis would focus on the change in zero-point vibrational energy (ZPVE) of the C-D bonds compared to the C-H bonds. nih.gov A stronger C-D bond typically leads to a higher activation energy for metabolic reactions involving the cleavage of that bond (a kinetic isotope effect), potentially making this compound more resistant to metabolism at the deuterated site. nih.gov QM calculations can also model subtle changes in electron distribution and molecular geometry caused by deuteration, which might slightly alter interactions with the target protein (an equilibrium isotope effect). capes.gov.br
Hypothetical Computational Data on Deuterium Isotope Effects
This table illustrates how computational chemistry could be used to predict the impact of deuteration on bond stability.
| Parameter | C-H Bond (in Sinorphan) | C-D Bond (in this compound) | Predicted Outcome |
| Calculated Vibrational Frequency | ~2950 cm⁻¹ | ~2200 cm⁻¹ | Lower frequency indicates a stronger bond and higher activation energy for cleavage. |
| Calculated Bond Dissociation Energy | ~413 kJ/mol | ~420 kJ/mol | Higher energy required to break the C-D bond compared to the C-H bond. |
| Predicted Kinetic Isotope Effect (kH/kD) | N/A | ~1.5 - 2.0 | A value greater than 1 suggests that the C-H bond is cleaved more readily than the C-D bond, indicating potentially slower metabolism at the deuterated site. |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modification of Sinorphan-d5 and Analog Synthesis
The development of analogs for a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. ashp.org While specific synthesis pathways for a wide range of this compound analogs are not extensively published, the strategies can be inferred from the well-documented synthesis of analogs of its parent compound, Thiorphan (B555922), and other structurally related enzyme inhibitors. researchgate.netrsc.org
The synthesis of this compound analogs would logically begin with deuterated starting materials, incorporating the five deuterium (B1214612) atoms at the specified positions of the molecule. From this deuterated core, systematic modifications would be introduced to probe the SAR. These modifications typically include:
Altering Alkyl Substituents: Changing the size and lipophilicity of alkyl groups to optimize interactions with hydrophobic pockets in the target enzyme's active site. semanticscholar.org
Modifying the Thiol Group: As the thiol moiety is crucial for zinc chelation in metalloenzymes like neutral endopeptidase (NEP, the target of Sinorphan), modifications here are generally conservative. However, replacing it with other zinc-binding groups can be explored to modulate binding affinity and selectivity.
Varying the Phenyl Ring Substituents: Introducing different functional groups onto the phenyl ring to explore electronic and steric effects on binding.
Esterification/Amidation: Creating prodrugs by modifying the carboxylic acid group to improve bioavailability, a strategy used in the development of related compounds. scribd.com
The findings from these systematic modifications are crucial for building a comprehensive SAR model.
Table 1: Examples of Systematic Modifications in Thiorphan Analogs This table illustrates the types of modifications made to the parent Thiorphan scaffold to establish SAR, a process that would be mirrored for this compound analogs.
| Analog Type | Modification Strategy | Observed Impact on Activity | Reference Concept |
|---|---|---|---|
| Alkyl Chain Variants | Lengthening or branching the benzyl (B1604629) group's side chain. | Modulates lipophilicity and fit within the enzyme's hydrophobic S1' pocket. | researchgate.netsemanticscholar.org |
| Prodrug Forms (e.g., Racecadotril) | Esterification of the thiol and carboxylic acid groups. | Improves oral bioavailability; the ester is cleaved in vivo to release the active Thiorphan. | scribd.com |
| Peptide Hybrids (e.g., Kelatorphan) | Combining the Thiorphan scaffold with other amino acid-like structures. | Creates dual or multi-target inhibitors (e.g., inhibiting NEP and aminopeptidases). | scribd.com |
| Constrained Analogs | Introducing rings or other rigid structures to lock the conformation. | Reduces conformational flexibility, potentially increasing binding affinity and selectivity. | rsc.org |
Influence of Deuterium Position on Biological Activity
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a subtle structural modification that can have a profound impact on a molecule's metabolic stability. nih.gov This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of this bond, such as those catalyzed by cytochrome P450 enzymes, occur at a slower rate. nih.gov
The biological activity of this compound is not expected to differ significantly from its parent compound in terms of its direct interaction with its target enzyme, as the small change in mass does not typically alter the key binding interactions. nih.gov However, the position of the deuterium atoms is critical for influencing the pharmacokinetic profile. nih.gov In this compound, the five deuterium atoms are placed on the benzyl group. This strategic placement suggests that this part of the molecule is a primary site of metabolic oxidation (a metabolic "soft spot"). By reinforcing this position against metabolism, the active lifetime of the drug in the body can be extended. nih.gov
Table 2: Hypothetical Influence of Deuterium Placement on Sinorphan Properties This table illustrates the strategic rationale for deuterium placement based on general principles of metabolic stabilization.
| Deuteration Position | Likely Metabolic Pathway Targeted | Expected Effect on Potency (IC50) | Expected Effect on Metabolic Stability (Half-life) | Rationale |
|---|---|---|---|---|
| Benzyl Ring (as in this compound) | Aromatic hydroxylation by CYP enzymes. | No significant change. | Increased. | Slows the primary route of metabolic inactivation, prolonging drug exposure. nih.gov |
| Aliphatic Backbone | Aliphatic hydroxylation. | No significant change. | Potentially increased if this is a major metabolic site. | Protects alternative metabolic soft spots. |
| Near the Thiol Group | Oxidation of the sulfur atom. | Potential for slight change if it affects the conformation of the zinc-binding group. | Minimal effect. | This position is less likely to be a site of CYP-mediated C-H bond cleavage. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govnih.gov For this compound, a pharmacophore model can be developed based on the known structure of its parent compound and other inhibitors of its target, neutral endopeptidase (NEP). bioduro.com
A ligand-based pharmacophore model for NEP inhibitors like this compound would typically include the following key features:
A Zinc-Binding Feature: Corresponding to the thiol group, which is essential for coordinating with the catalytic zinc ion in the NEP active site.
Hydrophobic Features: One or more hydrophobic centers that map to the benzyl group of this compound, which fits into the hydrophobic S1' pocket of the enzyme.
Hydrogen Bond Acceptor/Donor: The carbonyl oxygen and the N-H group of the glycine (B1666218) moiety, which form crucial hydrogen bonds with residues in the active site.
This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that could also act as NEP inhibitors, or to guide the design of new analogs with improved fit and potency. frontiersin.org
Table 3: Key Pharmacophoric Features of a Sinorphan-Based NEP Inhibitor
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Assumed Interaction with Target (NEP) |
|---|---|---|
| Zinc-Binding Group | Thiol (-SH) | Coordinates with the catalytic Zn2+ ion. |
| Hydrophobic Aromatic | Deuterated Phenyl Ring | Occupies the S1' hydrophobic pocket. |
| Hydrogen Bond Acceptor | Carboxylic Acid Carbonyl | Accepts a hydrogen bond from an active site residue (e.g., an amino group). |
| Hydrogen Bond Donor | Amide N-H | Donates a hydrogen bond to an active site residue (e.g., a carbonyl oxygen). |
Ligand Efficiency and Lipophilic Efficiency Analysis in Research Optimization
In modern drug discovery, increasing potency alone is not sufficient. The quality of a lead compound is often assessed using efficiency metrics that relate potency to other physicochemical properties. sciforschenonline.org Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). researchgate.netwikipedia.org
Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It helps identify compounds that achieve high potency with a relatively small size, which is often a desirable trait for good drug-like properties.
Lipophilic Efficiency (LLE or LiPE): This is defined as the pIC50 (or pEC50) minus the logP (a measure of lipophilicity). wikipedia.org It assesses whether an increase in potency is achieved efficiently or simply by increasing lipophilicity. sciforschenonline.org Overly lipophilic compounds are often prone to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org A higher LLE value is generally preferred.
For this compound, deuteration does not change the heavy atom count or significantly alter lipophilicity. Therefore, its LE and LLE values would be nearly identical to those of its non-deuterated parent. However, these metrics are invaluable when optimizing a series of analogs of this compound. The goal is to create new analogs that show an increase in potency (higher pIC50) without a corresponding large increase in lipophilicity, thus leading to an improved LLE. nih.gov
Table 4: Illustrative Efficiency Analysis for a Hypothetical Sinorphan Analog Series This table provides a hypothetical example of how LE and LLE would be used to evaluate and prioritize compounds during lead optimization. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. LE is calculated as (1.37 * pIC50) / N, where N is the number of heavy atoms. LLE is pIC50 - logP.
| Compound | Modification | pIC50 | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) | Assessment |
|---|---|---|---|---|---|---|---|
| Sinorphan | Parent | 7.0 | 1.8 | 18 | 0.53 | 5.2 | Good starting point. |
| This compound | Deuterated Parent | 7.0 | 1.8 | 18 | 0.53 | 5.2 | Same efficiency, improved metabolism. |
| Analog A | + ethyl group | 7.3 | 2.3 | 20 | 0.50 | 5.0 | Potency gain is offset by higher lipophilicity; LLE decreased. |
| Analog B | + hydroxyl group | 7.5 | 1.5 | 19 | 0.54 | 6.0 | Excellent candidate; potency increased while lipophilicity decreased, leading to a high LLE. nih.gov |
In Vitro and Ex Vivo Research Applications of Sinorphan D5 As a Probe
Use as a Mechanistic Probe in Biochemical and Cellular Assays
While direct studies detailing the use of Sinorphan-d5 as a mechanistic probe are not extensively documented in publicly available literature, the principles of using isotopically labeled compounds in biochemical and cellular assays suggest its potential in this area. In such assays, a deuterated compound like this compound could be employed to trace the metabolic fate of its non-deuterated counterpart, Thiorphan (B555922). nih.govwuxiapptec.com
Cellular assays are crucial for quantifying biological activity, biochemical mechanisms, and off-target interactions. krcp-ksn.org The use of a stable isotope-labeled compound can help in understanding the transport and localization of the drug within the cell. For instance, by using this compound, researchers could differentiate between the administered compound and any endogenously produced, structurally similar molecules, thereby providing a clearer picture of its mechanism of action at a cellular level. This is particularly relevant for studying inhibitors of enzymes like neprilysin (NEP), also known as neutral endopeptidase 24.11, which is the target of Thiorphan. qmul.ac.uknih.govnih.gov
Furthermore, in mechanistic studies, it is often necessary to distinguish between the parent compound and its metabolites. The distinct mass of this compound allows for its unambiguous detection, enabling researchers to follow its biotransformation and identify potential metabolic pathways without interference from the unlabeled form.
Application in Isotope Dilution Mass Spectrometry as an Internal Standard
The most prominent and well-documented research application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. wuxiapptec.comcerilliant.com This technique is the gold standard for the quantitative bioanalysis of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govasiapharmaceutics.inforesearchgate.net
The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is to correct for the variability and potential loss of the analyte (Thiorphan) during sample preparation and analysis. wuxiapptec.comcerilliant.com Since this compound is chemically identical to Thiorphan, it exhibits the same behavior during extraction, chromatography, and ionization. nih.govnih.gov Any loss of Thiorphan during these steps will be mirrored by a proportional loss of this compound.
By adding a known amount of this compound to the biological sample at the beginning of the workflow, the ratio of the analyte's mass spectrometric signal to the internal standard's signal is measured. elementlabsolutions.comchromatographyonline.com This ratio is then used to calculate the precise concentration of Thiorphan, effectively compensating for matrix effects and variations in instrument response. The mass difference of five daltons (due to the five deuterium (B1214612) atoms) is sufficient to prevent mass spectrometric cross-talk between the analyte and the internal standard. wuxiapptec.com
The table below summarizes the key parameters for the LC-MS/MS analysis of Thiorphan using this compound as an internal standard, based on typical methodologies.
| Parameter | Description |
| Analyte | Thiorphan |
| Internal Standard | This compound |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Typically Electrospray Ionization (ESI) in positive or negative mode |
| Mass Transition (Analyte) | Specific precursor ion to product ion transition for Thiorphan |
| Mass Transition (IS) | Specific precursor ion to product ion transition for this compound |
| Purpose | Accurate quantification of Thiorphan in biological samples |
Research Tool for Enzyme Kinetics and Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a key phenomenon that can be studied using deuterated compounds like this compound. The C-D bond is stronger than the C-H bond, and this difference can sometimes lead to a slower rate of reaction if the bond is broken in the rate-determining step of the enzymatic reaction. nih.gov By comparing the kinetic parameters (such as Km and Vmax) of neprilysin with Thiorphan versus this compound, researchers could infer details about the transition state of the enzyme-substrate interaction and the catalytic mechanism. plos.orgresearchgate.net
The following table outlines a hypothetical experimental design for studying the enzyme kinetics of neprilysin using this compound.
| Experimental Aspect | Detail |
| Enzyme | Recombinant human neprilysin (EC 3.4.24.11) |
| Substrate | A known neprilysin substrate (e.g., a fluorescently labeled peptide) |
| Inhibitors | Thiorphan and this compound |
| Assay | Measurement of the rate of substrate cleavage in the presence of varying concentrations of Thiorphan and this compound |
| Parameters to Determine | IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for both inhibitors |
| Expected Outcome | A comparison of the inhibitory potency of Thiorphan and this compound, potentially revealing a kinetic isotope effect. |
Development of Novel Research Assays Utilizing this compound
The unique properties of this compound can be leveraged for the development of novel research assays beyond standard pharmacokinetic studies. The development of new bioanalytical methods is a continuous process in pharmaceutical sciences. asiapharmaceutics.infonih.govresearchgate.net
For instance, competitive binding assays could be designed using this compound to screen for new inhibitors of neprilysin. In such an assay, a library of compounds could be tested for their ability to displace this compound from the active site of the enzyme. The amount of bound this compound could be quantified using mass spectrometry, providing a direct measure of the binding affinity of the test compounds.
Moreover, this compound could be utilized in the development of high-throughput screening (HTS) assays. The robustness and sensitivity of LC-MS/MS make it suitable for HTS, and the use of a reliable internal standard like this compound would be critical for the accuracy and reproducibility of such assays. researchgate.net These novel assays could accelerate the discovery of new therapeutic agents targeting the neprilysin pathway. krcp-ksn.orgnih.govfrontiersin.orgnih.govwjgnet.com
Interdisciplinary Research Perspectives and Future Directions for Sinorphan D5 Research
Integration with Systems Biology and Metabolomics Approaches
Systems biology and metabolomics are fields that aim to provide a comprehensive understanding of complex biological systems. researchgate.net Systems biology integrates various data types, including genomics, proteomics, and metabolomics, to model and understand how biological systems function as a whole. researchgate.net Metabolomics specifically focuses on the study of small molecules, or metabolites, generated during cellular processes, offering a snapshot of the biochemical activity within an organism. researchgate.net This is often achieved using analytical techniques like chromatography and mass spectrometry to conduct quantitative analysis of metabolites. uni-wuerzburg.deuni-wuerzburg.de
The primary application of Sinorphan-d5 in this context is as a stable isotope tracer. Deuterated compounds are valuable in biological metabolism analysis. In a metabolomics study, this compound can be introduced into a biological system (e.g., cell culture or an animal model) to trace the metabolic fate of its non-deuterated counterpart, Sinorphan. Because the deuterium (B1214612) atoms add mass to the molecule, it can be distinguished from the naturally occurring (protiated) compound and its metabolites by mass spectrometry.
This approach allows researchers to:
Trace Metabolic Pathways: Follow the absorption, distribution, metabolism, and excretion (ADME) of the parent drug with high precision.
Identify Metabolites: Distinguish drug-derived metabolites from the thousands of endogenous metabolites present in a biological sample.
Quantify Metabolic Flux: By measuring the rate of appearance of labeled metabolites, researchers can gain insights into how the drug affects specific metabolic pathways. nih.gov
Elucidate Drug Effects: The integration of metabolomics data with other 'omics' data can help construct comprehensive models of the drug's effect on cellular networks and identify potential off-target effects or new therapeutic mechanisms. researchgate.netnih.gov
Biophysical Characterization of this compound Interactions with Biomolecules
Biophysical characterization provides detailed insights into the interactions between a drug candidate and its biological targets. conceptlifesciences.com These techniques are crucial for understanding the mechanism of action, optimizing lead compounds, and ensuring the stability of biotherapeutics. conceptlifesciences.comnih.gov While specific biophysical studies on this compound are not publicly available, its interactions with its known targets, angiotensin-converting enzyme (ACE) and neprilysin (NEP), can be thoroughly investigated using a suite of established biophysical methods.
The deuterium labeling in this compound does not typically alter its fundamental binding properties compared to the unlabeled compound, allowing it to be used as a direct proxy in these studies. These investigations can reveal critical parameters of the drug-target interaction.
| Technique | Application for this compound Research | Information Gained |
| Composition-Gradient Multi-Angle Light Scattering (CG-MALS) | Characterizing the binding of this compound to ACE and NEP in solution without labeling or immobilization. wyatt.com | Binding affinity (Kd), stoichiometry of the drug-target complex. wyatt.com |
| Dynamic Light Scattering (DLS) | Assessing the impact of this compound binding on the stability and aggregation state of target enzymes. wyatt.commdpi.com | Changes in protein size, propensity for aggregation, thermal and chemical stability. wyatt.com |
| Differential Scanning Calorimetry (DSC) | Measuring changes in the thermal stability of target proteins upon binding of this compound. nih.gov | Melting temperature (Tm), conformational stability of protein domains. nih.gov |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Studying the kinetics of this compound binding to immobilized target proteins in real-time. mdpi.com | Association and dissociation rate constants, layer mass and viscoelastic properties. mdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Detecting binding events at an electrode surface functionalized with the target protein, measuring changes in impedance. mdpi.com | Label-free detection of binding, membrane permeabilization effects. mdpi.com |
| This table outlines key biophysical techniques and their potential applications in studying this compound's interactions with its biological targets. |
Role in Chemical Biology Investigations for Pathway Elucidation
Chemical biology utilizes small molecules to perturb and study biological pathways, providing insights into complex cellular networks. mdpi.com Small molecule inhibitors and probes can be used to control pathway activity with high temporal and spatial precision, which can be a starting point for drug development. mdpi.com
This compound is an ideal chemical probe for elucidating the pathways modulated by its parent compound, Sinorphan. Sinorphan is a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). cymitquimica.com These enzymes are key players in distinct but interconnected physiological systems:
ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. cymitquimica.com
NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects, counteracting the RAS. nih.gov
By using this compound, researchers can precisely trace the inhibitor's journey and impact within these pathways. The stable isotope label is crucial for quantitative mass spectrometry-based techniques, such as targeted proteomics or metabolomics, allowing for the differentiation of the administered compound from endogenous molecules. This enables detailed investigation into the downstream consequences of dual ACE/NEP inhibition, helping to unravel the complex cross-talk between these signaling cascades and identify all affected downstream substrates and pathways.
Contributions to Novel Drug Discovery Methodologies in Preclinical Research
Modern drug discovery is a multifaceted process that relies on a combination of computational and experimental approaches to identify and optimize new therapeutic agents. msu.ac.zwopenaccessjournals.com This process includes virtual screening, structure-based design, and extensive preclinical testing to assess the pharmacokinetic and pharmacodynamic properties of a compound. msu.ac.zwnih.gov
Deuterated compounds play a critical role in this pipeline, particularly in preclinical development. researchgate.net One of the most significant contributions of a deuterated compound like this compound is its use as an internal standard for quantitative bioanalysis. During the preclinical evaluation of Sinorphan (also known as Ecadotril), its concentration in biological matrices (e.g., plasma, tissue) must be accurately measured to determine its pharmacokinetic profile.
Liquid chromatography-mass spectrometry (LC-MS) is the standard method for this type of analysis. By adding a known quantity of this compound to each sample, researchers can correct for variations in sample preparation and mass spectrometer response. The deuterated standard is chemically identical to the analyte (Sinorphan) but has a different mass, allowing the two to be distinguished by the instrument. This stable isotope dilution assay is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. researchgate.net This methodology is fundamental for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate, which is a critical step in its preclinical development.
Emerging Research Applications for Deuterated Compounds
The strategic replacement of hydrogen with deuterium in a molecule, known as deuteration, is an increasingly important strategy in pharmaceutical and materials science. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly alter a molecule's properties, leading to a wide range of emerging applications.
Improved Pharmacokinetics (The "Deuterium Switch"): Deuteration at a site of metabolic oxidation can slow down the rate of drug metabolism. This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or amount. This strategy has led to the development and approval of new deuterated drugs.
Enhanced Stability: Deuteration can be used to stabilize chiral centers in a molecule that are prone to racemization, thereby improving the drug's efficacy and potentially reducing side effects associated with unwanted stereoisomers.
Novel Research Tools: Deuterated compounds are indispensable in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents are used to avoid interference from proton signals. wiseguyreports.com They are also used as tracers for pollution source tracking and in mechanistic studies of chemical reactions.
Advanced Materials: In materials science, deuteration is used to create specialized polymers and organic light-emitting diodes (OLEDs) with enhanced stability and performance characteristics. researchgate.net
Personalized Medicine and Genetic Research: There is a growing demand for deuterium-labeled compounds for use in stable isotope labeling for biomolecular studies in genetic research and for creating precision drug formulations in personalized medicine. globalgrowthinsights.com
Q & A
Q. How can conflicting results in this compound’s toxicity profiles be resolved across independent studies?
- Answer : Conduct a systematic review with meta-analysis:
- Inclusion criteria: Define study quality thresholds (e.g., OECD GLP compliance).
- Sensitivity analysis: Exclude outliers and assess bias (e.g., funnel plots).
- Mechanistic studies: Investigate species-specific toxicokinetics using PBPK modeling. Publish consensus guidelines via collaborative consortia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
